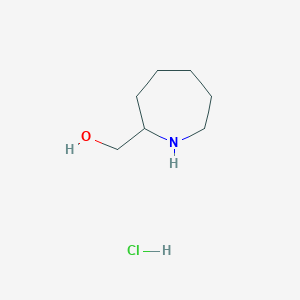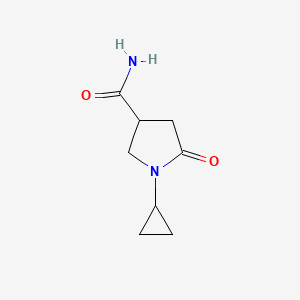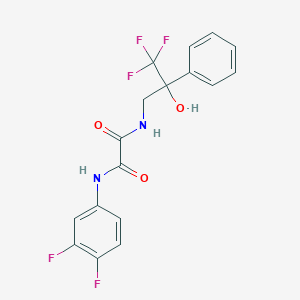![molecular formula C13H12S B2395782 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene CAS No. 4565-20-2](/img/structure/B2395782.png)
2-[(E)-2-(4-methylphenyl)ethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(E)-2-(4-methylphenyl)ethenyl]thiophene” is a chemical compound with the molecular formula C13H12S . It has a molecular weight of 200.3 .
Molecular Structure Analysis
The molecular structure of “2-[(E)-2-(4-methylphenyl)ethenyl]thiophene” consists of a thiophene ring attached to a 4-methylphenyl group via a double bond . The exact 3D structure would require more detailed analysis, such as X-ray crystallography or computational modeling .Applications De Recherche Scientifique
Electronic Properties and Applications
- Photo- and Electroluminescence: A thiophene-based compound and its copolymer showed photoluminescence in the blue–green region and were used in light-emitting devices. This suggests potential applications in optoelectronics (Blumstengel et al., 1999).
- Low Band Gap Polymer: The synthesis of 2-phenylthieno[3,4-b]thiophene resulted in a novel low band gap polymer, highlighting its usefulness in conductive polymers (Neef et al., 1999).
- Optical Properties: Study on various substituted p-phenyl ethenyl-E-thiophenes indicated their potential in understanding the optical properties of phenyl and heterocyclic-based ethenyl systems (Kumar et al., 2018).
Material Science and Chemistry
- Synthesis and Reactivity: Research on derivatives of phenylthiophene, including those similar to the compound , shows their potential for synthesizing biologically active compounds (Beaton et al., 1976).
- Crystal Structure Analysis: Studies on substituted thiophenes have shown a wide range of biological activities and applications in material science, such as in thin-film transistors and organic light-emitting transistors (Nagaraju et al., 2018).
- Synthesis of Novel Derivatives: Novel 2-aminothiophene derivatives were synthesized and evaluated for antimicrobial activity, indicating their potential in pharmaceutical applications (Prasad et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-10H,1H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZUVGDVWVKRQ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(4-methylphenyl)ethenyl]thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


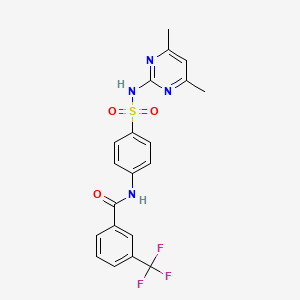
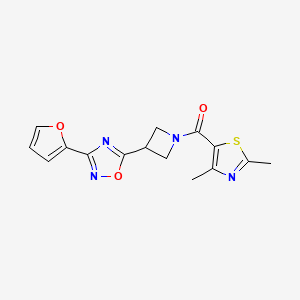
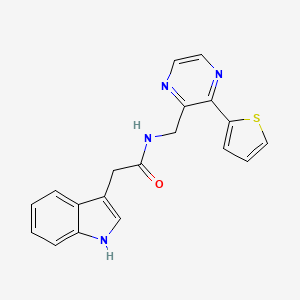
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)
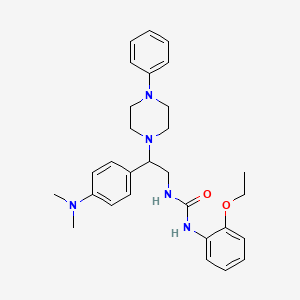
![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)
